molecular formula C15H13N3OS3 B11674415 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

Cat. No.: B11674415
M. Wt: 347.5 g/mol
InChI Key: SJAUOCUCZZNWBB-LICLKQGHSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and an acetohydrazide moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Thioether Formation: The benzothiazole ring is then reacted with a suitable thiol to form the thioether linkage.

    Hydrazide Formation: The acetohydrazide moiety is introduced by reacting acetic acid hydrazide with the thioether compound.

    Condensation Reaction: Finally, the thiophene ring is introduced through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the acetohydrazide moiety.

    Substitution: Substitution reactions can take place at various positions on the benzothiazole and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, it may exhibit antimicrobial, anticancer, and anti-inflammatory activities, making it a candidate for drug development.

Medicine

In medicine, research may focus on its potential therapeutic effects and mechanisms of action in treating various diseases.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide
  • N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide lies in its combined structural features, which may confer distinct biological activities compared to its individual components or similar compounds.

Properties

Molecular Formula

C15H13N3OS3

Molecular Weight

347.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C15H13N3OS3/c1-10(12-7-4-8-20-12)17-18-14(19)9-21-15-16-11-5-2-3-6-13(11)22-15/h2-8H,9H2,1H3,(H,18,19)/b17-10+

InChI Key

SJAUOCUCZZNWBB-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=CS3

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=CS3

Origin of Product

United States

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